molecular formula C11H14N2OS B12113140 N-(3-methoxypropyl)-1,3-benzothiazol-2-amine

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine

Cat. No.: B12113140
M. Wt: 222.31 g/mol
InChI Key: NAWHQLGVAYDVQW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 3-methoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzothiazoles and halogenated benzothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-methoxypropyl)acrylamide
  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide

Uniqueness

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-14-8-4-7-12-11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)

InChI Key

NAWHQLGVAYDVQW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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